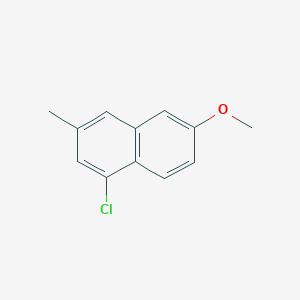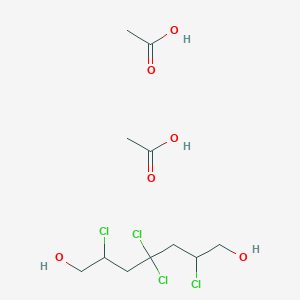
Acetic acid;2,4,4,6-tetrachloroheptane-1,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2,4,4,6-tetrachloroheptane-1,7-diol is a compound that combines the properties of acetic acid and a tetrachlorinated heptane diol Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,4,4,6-tetrachloroheptane-1,7-diol typically involves multiple steps:
Hydroxylation: The addition of hydroxyl groups can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques would be essential for monitoring and controlling the reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid, potassium dichromate (K₂Cr₂O₇) in sulfuric acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether, hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) in water, ammonia (NH₃) in ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted heptane derivatives.
Applications De Recherche Scientifique
Biology: Studied for its potential antimicrobial properties due to the presence of chlorine atoms.
Medicine: Investigated for its potential use as an antiseptic or disinfectant.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of acetic acid;2,4,4,6-tetrachloroheptane-1,7-diol involves its interaction with biological molecules through its chlorine and hydroxyl groups. The chlorine atoms can act as electrophiles, reacting with nucleophilic sites on proteins and DNA, leading to antimicrobial effects. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,4,6-Tetrachloroheptane-1,7-diol: Lacks the acetic acid moiety, potentially less acidic.
Acetic acid;2,4,4,6-tetrachloroheptane-1,7-diol: Contains both acetic acid and tetrachlorinated heptane diol components, offering unique chemical properties.
Uniqueness
This compound is unique due to the combination of acetic acid and tetrachlorinated heptane diol, providing both acidic and chlorinated functionalities
Propriétés
Numéro CAS |
132775-20-3 |
|---|---|
Formule moléculaire |
C11H20Cl4O6 |
Poids moléculaire |
390.1 g/mol |
Nom IUPAC |
acetic acid;2,4,4,6-tetrachloroheptane-1,7-diol |
InChI |
InChI=1S/C7H12Cl4O2.2C2H4O2/c8-5(3-12)1-7(10,11)2-6(9)4-13;2*1-2(3)4/h5-6,12-13H,1-4H2;2*1H3,(H,3,4) |
Clé InChI |
UPQDLVPDMXLJBV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C(C(CO)Cl)C(CC(CO)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14271536.png)
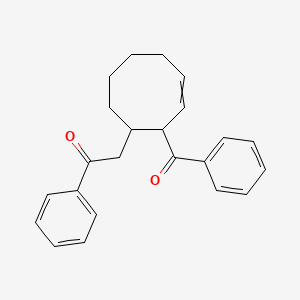
![9,9-Dimethyl-8-oxo-1,4-dioxaspiro[4.5]dec-6-ene-7-carbaldehyde](/img/structure/B14271544.png)

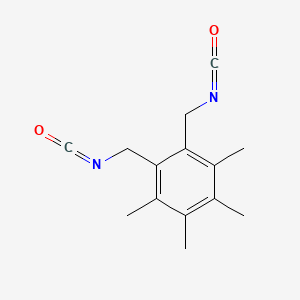

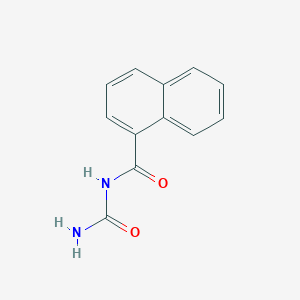
methanone](/img/structure/B14271570.png)
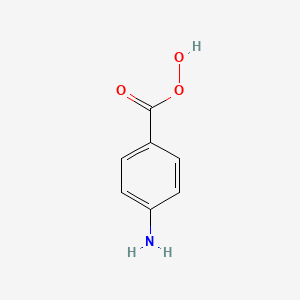
![2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol](/img/structure/B14271582.png)
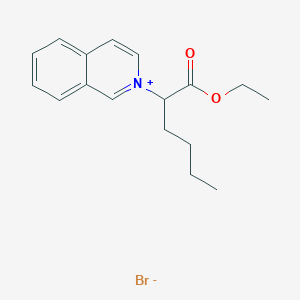
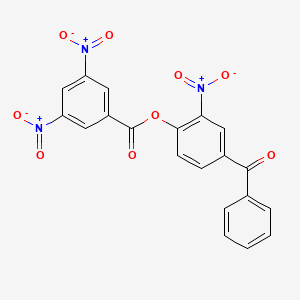
![1-([1,1'-Biphenyl]-2-yl)piperidine-2,6-dione](/img/structure/B14271607.png)
